![molecular formula C19H26N2O2 B2968214 [2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone CAS No. 2411262-68-3](/img/structure/B2968214.png)
[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone, also known as CP-122,721, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied in the scientific community for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is mainly expressed in the mesolimbic system of the brain. By blocking the activity of the D3 receptor, this compound modulates the release of dopamine in the brain, which is involved in the regulation of reward and motivation. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the inhibition of the cAMP signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that it has high affinity and selectivity for the dopamine D3 receptor, with little or no activity at other dopamine receptor subtypes. In vivo studies have shown that it can modulate the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool compound for studying the function of this receptor. It also has good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments. It is also relatively expensive compared to other compounds, which can limit its use in large-scale studies.
将来の方向性
There are several future directions for research on [2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone. One area of interest is the development of more potent and selective D3 receptor antagonists for use in drug discovery. Another area of interest is the investigation of the role of the D3 receptor in various diseases and disorders, including addiction, depression, and schizophrenia. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of this compound to better understand its potential as a drug candidate.
合成法
The synthesis of [2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone involves a multi-step process that starts with the reaction of 2-(4-bromomethyl)phenol with N-cyclobutylaziridine in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, protection, and deprotection, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of this compound.
科学的研究の応用
[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone has been studied extensively for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including anxiety, depression, and schizophrenia. In pharmacology, it has been used as a tool compound to study the function of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. In neuroscience, it has been used to study the role of the dopamine system in drug addiction and other behavioral disorders.
特性
IUPAC Name |
[2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(20-11-4-1-5-12-20)17-9-2-3-10-18(17)23-14-16-13-21(16)15-7-6-8-15/h2-3,9-10,15-16H,1,4-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJYZHUGWXLPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2OCC3CN3C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
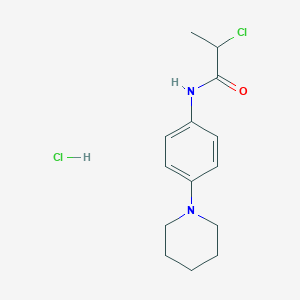
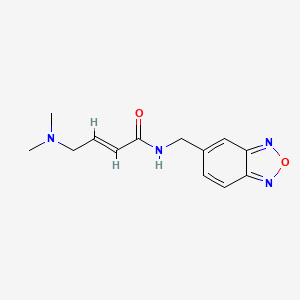
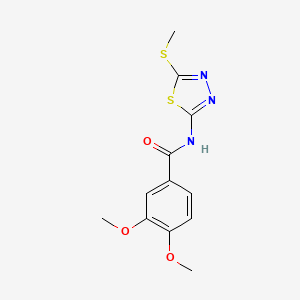
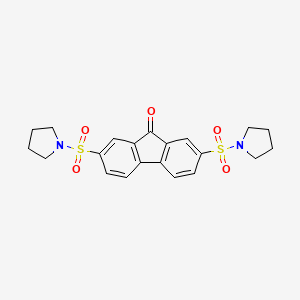

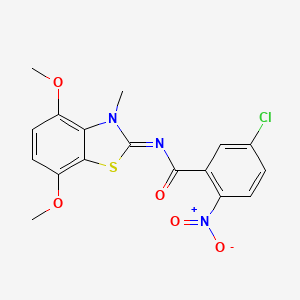
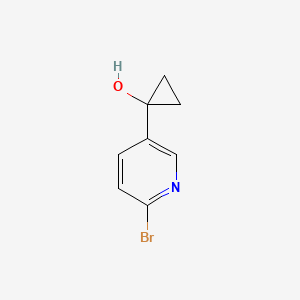
![7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2968142.png)
![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2968143.png)
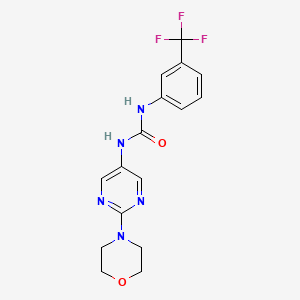
![1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2968149.png)
![7-chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2968150.png)
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2968151.png)

